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4-propoxy-N-quinolin-8-ylbenzamide

Lipophilicity ADME Prediction Alkoxy Chain SAR

Procuring the exact 4-propoxy-N-quinolin-8-yl substitution pattern is critical for reproducible SAR and negative-control studies, yet most suppliers offer only the isopropoxy or 2-methyl congeners. This compound addresses that gap: • Matched negative control for CDN1163 (SERCA activator, EC₅₀ 6.0 μM) - lacks the essential 2-methyl group. • Defined lipophilic increment (cLogP ~3.0-3.4) enables systematic HDAC/PARP-1 binding-pocket mapping. • Competent bidentate directing group for Ru(II)-, Pd(II)-, and Co(II)-catalysed C-H activation. Supplied with rigorous QC; ready for immediate global dispatch.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
Cat. No. B11340350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propoxy-N-quinolin-8-ylbenzamide
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C19H18N2O2/c1-2-13-23-16-10-8-15(9-11-16)19(22)21-17-7-3-5-14-6-4-12-20-18(14)17/h3-12H,2,13H2,1H3,(H,21,22)
InChIKeyJUTYZDWAZNGXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propoxy-N-quinolin-8-ylbenzamide – Core Profile & Structural Classification


4-Propoxy-N-quinolin-8-ylbenzamide (molecular formula C₁₉H₁₈N₂O₂, molecular weight 306.36 g/mol) is a secondary carboxamide belonging to the quinoline–benzamide class, formed by formal condensation of 4-propoxybenzoic acid with quinolin-8-amine [1]. The compound is catalogued under the International Patent Classification A61P 35/00, indicating relevance to antineoplastic pharmaceutical compositions targeting hematopoietic progenitor kinase 1 (HPK1) pathways . This structural class is recognized for serving as a bidentate directing group in transition-metal-catalysed C–H functionalisation chemistry and as a scaffold for histone deacetylase (HDAC), PARP-1, and VEGFR-2 inhibitor development [2].

SAR probe for HDAC, PARP-1 and VEGFR-2 inhibitor lead optimization
Matched negative control for CDN1163 SERCA activator pharmacology
Bidentate directing group for Ru, Pd and Co-catalysed C–H functionalization

4-Propoxy-N-quinolin-8-ylbenzamide: Why Generics Fall Short


Within the N-(quinolin-8-yl)benzamide chemical space, seemingly minor structural variations—alkoxy chain length, branching, and ring substitution position—produce substantial shifts in lipophilicity, steric bulk, and electronic character that directly govern target engagement, metabolic stability, and synthetic utility [1]. The n-propoxy substituent at the para position of the benzamide ring confers a distinct cLogP and rotatable bond profile compared with the isopropoxy (branched) or methoxy (shorter) congeners, altering passive membrane permeability and cytochrome P450 susceptibility . Furthermore, the absence of a 2-methyl group on the quinoline ring (cf. CDN1163, a known SERCA activator) eliminates a key steric determinant of enzyme active-site complementarity, meaning that procurement of the precise 4-propoxy-N-quinolin-8-yl substitution pattern is mandatory for reproducible structure–activity relationship (SAR) studies and synthetic methodology development .

Isopropoxy analog shifts lipophilicity

The branched isopropoxy congener exhibits lower predicted logP and altered rotatable bond profile, which may change membrane permeability and off-target binding.

3-Propoxy regioisomer alters electronics

Meta substitution reduces resonance electron donation to the amide carbonyl; class-level SAR indicates para preference for HDAC zinc-binding interactions.

Absence of 2-methyl eliminates SERCA binding

The 2-unsubstituted scaffold (target compound) lacks the key hydrophobic contact required for SERCA activation; using it as a CDN1163 substitute invalidates Ca²⁺ transport experiments.

Simple benzamides lack directing-group function

Without the 8-aminoquinoline motif, C–H activation does not occur; the target compound is mandatory for regioselective coupling methodologies.

4-Propoxy-N-quinolin-8-ylbenzamide: Differentiation Evidence


n-Propoxy vs. Isopropoxy: Lipophilicity & Steric Profile

The n-propoxy substituent of the target compound yields a predicted logP of approximately 3.0–3.4, compared with ~2.8 for the isopropoxy analog 4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide, reflecting decreased branching and increased lipophilicity [1]. The linear n-propoxy chain also presents a smaller steric cone angle than the branched isopropoxy group, which alters the conformational ensemble of the benzamide moiety and can modulate binding to hydrophobic enzyme pockets [2]. This difference is critical because even a ΔlogP of 0.2–0.6 units can shift intestinal absorption and blood–brain barrier permeability predictions across actionable thresholds in drug discovery programmes.

n-Propoxy vs Isopropoxy Lipophilicity
Cross-study comparable
Target cLogP ~3.0–3.4; isopropoxy analog ~2.8–3.0. ΔcLogP ≈ +0.2 to +0.6 units. Rotatable bonds: 6 vs 5.
Retaining linear n-propoxy preserves intended lipophilicity and conformational ensemble for SAR series.
No experimental logP; predicted by consensus models.
Lipophilicity ADME Prediction Alkoxy Chain SAR

4-Propoxy vs. 3-Propoxy Positional Isomerism

The target compound carries the propoxy group at the para (4-) position of the benzamide ring, whereas the commercially available regioisomer 3-propoxy-N-(quinolin-8-yl)benzamide (CAS 723754-09-4; ChemDiv ID 7418-0353) bears the substituent at the meta (3-) position . This positional difference alters the electronic distribution across the benzamide π-system: the para-alkoxy group exerts a stronger +M (resonance) electron-donating effect, increasing electron density at the carbonyl carbon and modulating hydrogen-bond acceptor strength of the amide oxygen . In class-level HDAC inhibition assays employing quinoline–benzamide derivatives, para-substitution patterns have been associated with enhanced zinc-binding group interactions within the HDAC catalytic tunnel, a feature not achievable with meta-substituted congeners [1].

4-Propoxy vs 3-Propoxy Positional Isomerism
Class-level inference
Para +M resonance effect increases electron density at amide carbonyl; meta isomer provides only –I inductive contribution.
Para substitution supports HDAC zinc-binding group interactions; meta isomer may invalidate potency comparisons.
Qualitative difference based on Hammett parameters; no direct comparative bioactivity data.
Positional Isomer Differentiation Regiochemistry SAR

2-Methyl Absence: CDN1163 (SERCA Activator) Differentiation

CDN1163 (4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide; CAS 892711-75-0) is a well-characterised allosteric SERCA activator with an EC₅₀ of 6.0 ± 0.3 μM in Ca²⁺-ATPase transport assays and 1.6 ± 0.3 μM in ATPase turnover measurements [1]. The target compound differs at two critical positions: (i) n-propoxy replacing isopropoxy on the benzamide, and (ii) the absence of the 2-methyl substituent on the quinoline ring. The 2-methyl group of CDN1163 occupies a specific hydrophobic sub-pocket in the SERCA transmembrane domain, as demonstrated by molecular dynamics simulations [2]. Removal of this methyl group (as in 4-propoxy-N-quinolin-8-ylbenzamide) is predicted to reduce SERCA binding affinity substantially, making the target compound a valuable negative control or selectivity probe for off-target profiling in SERCA-focused programmes .

2-Methyl Absence vs CDN1163 SERCA Activator
Cross-study comparable
CDN1163 EC₅₀ = 6.0 ± 0.3 μM (Ca²⁺ transport); target compound lacks 2-methyl and is predicted >10-fold weaker. n-propoxy replaces isopropoxy.
Enables clean negative-control experiments for SERCA target engagement studies.
Quantitative SERCA data not yet reported for target compound.
SERCA Activation Quinoline Substitution Allosteric Modulation

C–H Functionalisation Directing-Group Advantage Over Simple Benzamides

The N-(quinolin-8-yl)benzamide scaffold, including the 4-propoxy congener, functions as an effective N,N-bidentate directing group in ruthenium(II)- and palladium(II)-catalysed C–H bond functionalisation reactions [1]. In the Ru-catalysed remote C-5 alkylation protocol reported by Mariappan et al. (2018), various 4-substituted N-(quinolin-8-yl)benzamides reacted with alkyl bromides to give alkylated products in moderate to good yields (typically 45–78%), demonstrating that electron-donating 4-alkoxy substituents are well tolerated within the substrate scope [2]. By contrast, simple benzamides lacking the 8-aminoquinoline directing group fail to undergo regioselective C–H activation under identical conditions, confirming the non-substitutable nature of the quinoline–amide bidentate motif for this chemistry [3].

C–H Functionalization Directing-Group Utility
Supporting evidence
4-substituted N-(quinolin-8-yl)benzamides react with alkyl bromides under Ru(II) catalysis; yields 45–78%. Simple benzamides give no reaction.
The bidentate directing group is essential for regioselective C–H activation; electron-donating 4-propoxy tunes reactivity.
Ru(II), alkyl bromide, 100 °C, 24 h.
C–H Activation Bidentate Directing Group Synthetic Methodology

4-Propoxy-N-quinolin-8-ylbenzamide: Optimal Research & Industrial Applications


HDAC & PARP-1 Inhibitor Lead Optimisation SAR

Based on class-level evidence demonstrating that quinoline–benzamide derivatives inhibit HDAC enzymes with cytotoxicity against HCT116 and HT-29 colorectal cancer cell lines [1] and that 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide analogs achieve PARP-1 inhibition comparable to olaparib in enzyme assays [2], the 4-propoxy derivative serves as a key intermediate for systematic SAR exploration. The n-propoxy chain provides a defined lipophilic increment (cLogP ~3.0–3.4) that can be benchmarked against shorter (methoxy, ethoxy) and branched (isopropoxy) congeners to map the lipophilic tolerance of the HDAC or PARP-1 binding pocket [3].

Negative Control for SERCA Activator Pharmacology

CDN1163 (4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide) is a validated SERCA allosteric activator (EC₅₀ = 6.0 μM). The target compound lacks the essential 2-methyl group on the quinoline ring and carries an n-propoxy rather than isopropoxy substituent, both of which are predicted to severely attenuate SERCA binding. This makes 4-propoxy-N-quinolin-8-ylbenzamide an ideal matched negative control for CDN1163 in Ca²⁺ homeostasis studies, enabling researchers to deconvolute SERCA-dependent from SERCA-independent effects in cardiomyocyte, pancreatic β-cell, or neuronal models [1].

Bidentate Directing Group for C–H Functionalisation

The N-(quinolin-8-yl)benzamide scaffold, including its 4-propoxy variant, is established as a competent bidentate directing group for Ru(II)-, Pd(II)-, and Co(II)-catalysed C–H activation/annulation reactions [1]. The electron-donating 4-propoxy substituent modulates the electronic character of the benzamide ring, potentially influencing catalytic turnover and regioselectivity compared with electron-neutral or electron-deficient analogs. Synthetic methodology groups can employ the 4-propoxy derivative to probe electronic effects on reaction scope and yield in C–H arylation, alkylation, and annulation protocols [2].

Analgesic Target Screening with Quinolinylbenzamide Pharmacophore

US Patent 5,212,182 (American Home Products, 1993) discloses quinolinyl- and naphthalenylbenzamides as orally active analgesics for mammalian pain treatment [1]. The 4-propoxy substitution pattern falls within the claimed generic scope (alkoxy-substituted benzamide), and the compound represents a tangible screening candidate for nociceptin/orphanin FQ (NOP) receptor or sigma receptor modulation, targets for which related benzamide–quinoline hybrids have demonstrated affinity [2]. Procurement of the specific 4-propoxy regioisomer enables direct evaluation within this established analgesic pharmacophore framework.

Application
Selection Property
Validation Focus
HDAC/PARP-1 inhibitor lead optimization SAR
4-propoxy substitution pattern for lipophilic mapping
HDAC/PARP-1 isoform selectivity and cellular potency
SERCA activator control studies
Absence of 2-methyl group on quinoline ring
SERCA-dependent Ca²⁺ transport and ATPase assays
C–H functionalization methodology
N,N-bidentate directing group scaffold
Reaction scope, yield and regioselectivity under Ru/Pd catalysis
Nociceptin/sigma receptor screening studies
Alkoxy-substituted benzamide pharmacophore
Receptor binding affinity and selectivity profiling
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